molecular formula C14H13Br2NOS B12130215 4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide

4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide

Cat. No.: B12130215
M. Wt: 403.1 g/mol
InChI Key: PFCOVIZAJPDFDU-UHFFFAOYSA-N
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Description

4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide: is a chemical compound with the following properties:

    Molecular Formula: CHBrNOS

    Molecular Weight: 365.1 g/mol

    IUPAC Name: This compound

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor, followed by amide formation. Specific methods include:

    Bromination: Starting with 2-ethyl-6-methylphenylthiophene, bromination at positions 4 and 5 yields the dibromo intermediate.

    Amide Formation: The dibromo intermediate reacts with an amine (e.g., 2-ethyl-6-methylaniline) to form the desired carboxamide.

Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. Details of industrial processes are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactivity:

    Bromination: The compound readily undergoes bromination due to the presence of bromine-reactive positions.

    Amide Formation: The amide bond formation occurs through nucleophilic addition-elimination reactions.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent (e.g., chloroform).

    Amide Formation: Amine (e.g., 2-ethyl-6-methylaniline), carboxylic acid (e.g., thiophene-2-carboxylic acid), and coupling agents (e.g., EDC/HOBt).

Major Products: The major product is the desired 4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide .

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to its observed effects.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar structural features include:

  • 2-ethyl-6-methylphenylthiophene
  • 4,5-dibromo-thiophene-2-carboxamide

Properties

Molecular Formula

C14H13Br2NOS

Molecular Weight

403.1 g/mol

IUPAC Name

4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C14H13Br2NOS/c1-3-9-6-4-5-8(2)12(9)17-14(18)11-7-10(15)13(16)19-11/h4-7H,3H2,1-2H3,(H,17,18)

InChI Key

PFCOVIZAJPDFDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(S2)Br)Br)C

Origin of Product

United States

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